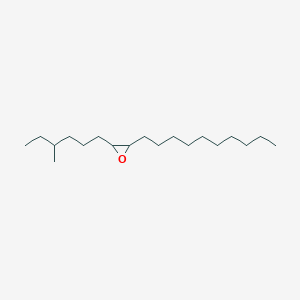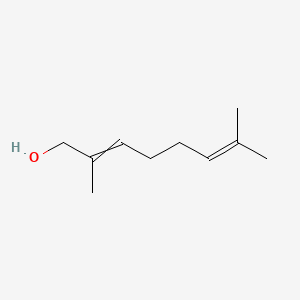
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-, also known as (2E)-2,7-Dimethyl-2,6-octadien-1-ol, is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . This compound is a type of alcohol and is characterized by its double bonds and methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- can be achieved through various synthetic routes. One common method involves the reaction of isoprene with formaldehyde under acidic conditions to form the intermediate compound, which is then subjected to hydrogenation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s double bonds and hydroxyl group play a crucial role in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerol: Another isomer of geraniol with similar chemical properties.
Citronellol: A related compound with a similar molecular formula but different structural arrangement.
Uniqueness
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
32663-38-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6-7,11H,4-5,8H2,1-3H3 |
Clé InChI |
JSMKSZJPQZMEHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC=C(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
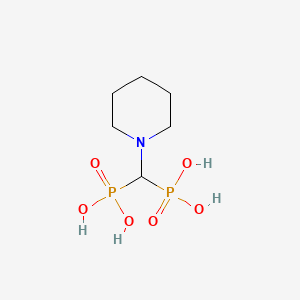
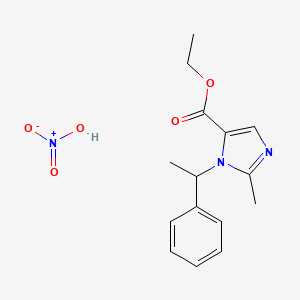
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
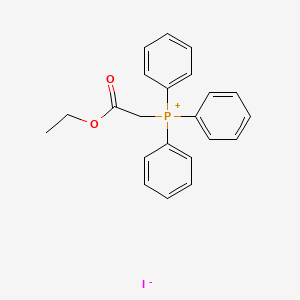
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
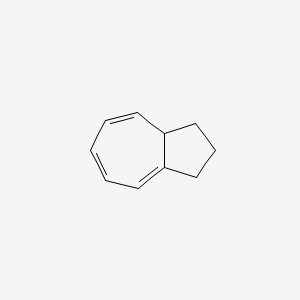

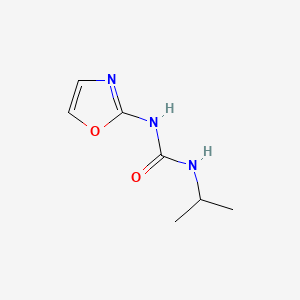
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
